molecular formula C4H7N3O3 B561943 Ammonium 5-(carbamoyl)isoxazol-3-olate CAS No. 81965-22-2

Ammonium 5-(carbamoyl)isoxazol-3-olate

Cat. No.: B561943
CAS No.: 81965-22-2
M. Wt: 145.118
InChI Key: DCADWYYAJNIWDR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ammonium 5-(carbamoyl)isoxazol-3-olate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ammonium 5-(carbamoyl)isoxazol-3-olate is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions, modifications, and functions .

Mechanism of Action

The mechanism of action of Ammonium 5-(carbamoyl)isoxazol-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Ammonium 5-(carbamoyl)isoxazol-3-olate can be compared with other similar compounds, such as:

Biological Activity

Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No. 81965-22-2) is a compound belonging to the class of isoxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in various fields, and comparative analysis with similar compounds.

This compound has the following chemical structure:

  • Molecular Formula : C5_5H6_6N2_2O3_3
  • Molecular Weight : 142.11 g/mol

This compound is characterized by a unique isoxazole ring that contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly proteins and enzymes. The compound's structure allows it to modulate enzymatic activities, leading to various biochemical effects such as inhibition or activation of enzymatic reactions.

  • GABA Receptor Interaction : Research indicates that derivatives of isoxazole compounds can act as antagonists at insect GABA receptors (GABAR), which are crucial targets for insecticides. This compound exhibits significant antagonistic activity, with IC50 values in the low micromolar range .
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine metabolism. This inhibition can affect cellular proliferation in various pathogens, including those causing malaria .

Biological Activity and Applications

The biological activity of this compound extends across several applications:

  • Insecticidal Activity : The compound has demonstrated moderate insecticidal properties against houseflies, with an LD50 value of 5.6 nmol/fly, indicating its potential use in pest control .
  • Antiviral Properties : There are indications that compounds similar to this compound can exhibit antiviral activity against enteroviruses, showcasing their potential in treating viral infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other similar compounds:

Compound NameStructure PositionBiological ActivityIC50/LD50 Values
This compound3-positionAntagonist at GABARIC50 ~30 μM (varied by variant)
Ammonium 5-(carbamoyl)isoxazol-4-olate4-positionLower antagonistic activityNot specified
Ammonium 5-(carbamoyl)isoxazol-2-olate2-positionSimilar but less activeNot specified
Ammonium 5-(carbamoyl)isoxazol-3-thiolateSulfur analogDifferent chemical propertiesNot specified

Case Studies

  • Insecticide Development : A study on the synthesis and evaluation of various isoxazole derivatives found that this compound exhibited superior antagonistic properties compared to its analogs, making it a candidate for development as an insecticide .
  • Antiviral Screening : Research focusing on antiviral compounds indicated that derivatives targeting DHODH, including this compound, showed promising results in inhibiting viral replication in vitro .

Properties

IUPAC Name

azanium;3-oxo-1,2-oxazole-5-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCADWYYAJNIWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=N)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675611
Record name Ammonium 5-carbamoyl-1,2-oxazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81965-22-2
Record name Ammonium 5-carbamoyl-1,2-oxazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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